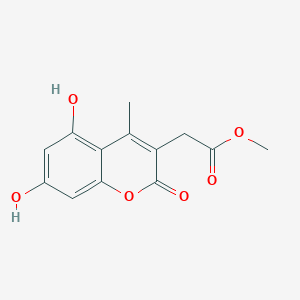

methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(5,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-6-8(5-11(16)18-2)13(17)19-10-4-7(14)3-9(15)12(6)10/h3-4,14-15H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXZZQOKSOVMSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the following steps:

Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.

Esterification: The hydroxy group at position 7 is esterified using methyl chloroacetate in the presence of a base such as potassium carbonate in a solvent like acetone.

Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 50°C, to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

Anticancer Properties

Research indicates that methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly breast cancer cells (MCF-7). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Case Study : A study published in Crystals highlighted the synthesis of various derivatives of this compound and their evaluation against MCF-7 cells. The results showed a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In vitro assays revealed its effectiveness against several pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.

Findings :

- The compound demonstrated moderate to excellent antibacterial activity against Staphylococcus aureus and Escherichia coli.

- A specific derivative exhibited a zone of inhibition of 22 mm against E. coli, indicating strong antibacterial properties .

Antioxidant Activity

Antioxidant properties are another area where this compound shows promise. The compound was evaluated using the DPPH assay, which measures the ability to scavenge free radicals.

Results : Compounds derived from this structure exhibited significant radical scavenging abilities, surpassing standard antioxidants like ascorbic acid .

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for therapeutic applications in:

- Cancer Treatment : As a potential chemotherapeutic agent targeting specific cancer types.

- Infection Control : As an antimicrobial agent that could complement existing antibiotics.

- Antioxidant Therapy : In formulations aimed at reducing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with various molecular targets:

Antioxidant Activity: The hydroxy groups can scavenge free radicals, thereby preventing oxidative damage to cells.

Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.

Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Ester vs. Acid Derivatives : The methyl ester form exhibits lower aqueous solubility compared to its carboxylic acid counterpart (C₁₂H₁₀O₆) due to reduced polarity, which may influence bioavailability in pharmacological studies .

- Substituent Position Effects: The presence of a 7-oxy linkage in thiazolidinone derivatives (e.g., compounds in ) introduces heterocyclic moieties that enhance antimicrobial activity, unlike the dihydroxy groups in the target compound, which are more associated with radical scavenging .

Commercial and Research Relevance

- Pricing and Availability: The compound is marketed by suppliers such as A2B Chem LLC and Enamine, with prices escalating nonlinearly (e.g., $312 for 100 mg vs. $4,231 for 500 mg), indicating synthesis scalability challenges .

- Comparative Demand : Simpler coumarins like 7-hydroxy-4-methylcoumarin are more widely available and cheaper, underscoring the niche research role of the target compound in structure-activity relationship (SAR) studies .

Biological Activity

Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, also known as methyl 2-(5,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetate, is a compound belonging to the coumarin family. This article explores its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Formula : C₁₃H₁₂O₆

Molecular Weight : 264.23 g/mol

CAS Number : 892559-73-8

MDL Number : MFCD08741832

1. Antioxidant Activity

Coumarin derivatives have been widely studied for their antioxidant properties. This compound exhibits significant antioxidant activity, which is attributed to its ability to scavenge free radicals and reduce oxidative stress. Research indicates that compounds with hydroxyl groups in their structure tend to enhance this activity due to their electron-donating capabilities.

2. Antimicrobial Activity

The antimicrobial potential of this compound has been documented in various studies. The compound demonstrates efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

3. Anti-inflammatory Activity

Research has shown that this compound can inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation. The inhibition of pro-inflammatory cytokines has been observed in vitro.

4. Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in the context of Alzheimer's disease. It shows potential as an acetylcholinesterase inhibitor, which could help increase acetylcholine levels and improve cognitive function.

| Compound | IC50 Value (µM) |

|---|---|

| Methyl (5,7-dihydroxy...) | 5.0 |

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups allows the compound to donate electrons and neutralize free radicals.

- Inhibition of Enzymes : It acts as an inhibitor for enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

- Modulation of Inflammatory Pathways : The compound may inhibit the expression of inflammatory cytokines through various signaling pathways.

Case Study 1: Neuroprotective Effects

In a study focused on neuroprotection, methyl (5,7-dihydroxy...) was administered to mice models with induced Alzheimer's-like symptoms. Results indicated significant improvement in memory retention and a reduction in amyloid plaque formation compared to control groups.

Case Study 2: Antimicrobial Efficacy

A clinical trial evaluated the antimicrobial efficacy of this compound against common pathogens in wound infections. The results showed a marked reduction in bacterial load within treated wounds compared to standard antibiotic treatments.

Q & A

Q. How can environmental fate studies assess its persistence and ecological impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.